[3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine
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Overview
Description
[3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine: is an organic compound characterized by the presence of a dichlorophenyl group attached to a propyl chain, which is further linked to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine typically involves the reaction of 2,3-dichlorobenzyl chloride with propylamine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The dichlorophenyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like ethanol or methanol.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable in the formulation of products requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of [3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group can bind to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with a similar dichlorophenyl group but a different amine structure.
3-(2,3-Dichloro-phenyl)-propionic acid: A structurally related compound with a carboxylic acid group instead of a methylamine group.
2,3-Dichloro-dl-phenylalanine: An amino acid derivative with a similar dichlorophenyl group.
Uniqueness: [3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H13Cl2N |
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Molecular Weight |
218.12 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H13Cl2N/c1-13-7-3-5-8-4-2-6-9(11)10(8)12/h2,4,6,13H,3,5,7H2,1H3 |
InChI Key |
VDCDETGJEYXSQO-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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